5-Iodoisophthalic acid
Description
Significance and Research Context of 5-Iodoisophthalic Acid
The primary significance of this compound lies in its role as an organic linker or ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. chemicalbook.comspbu.rutandfonline.comacs.org MOFs are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The properties of these materials, such as their porosity, stability, and functionality, can be tailored by carefully selecting the metal and organic linker.
The iodine atom in this compound is not merely a passive substituent. It actively participates in the formation of supramolecular structures through halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. acs.org This interaction, along with others like hydrogen bonding and π-π stacking, plays a crucial role in directing the assembly of intricate and stable crystal structures. acs.org The ability to control the architecture of these materials at the molecular level is a key aspect of crystal engineering, and this compound has proven to be an invaluable tool in this endeavor.
The research context of this compound is therefore predominantly situated within the development of new functional materials. Scientists are exploring its use to create MOFs with tailored properties for applications in gas storage, separation, catalysis, and sensing. researchgate.netnih.govacs.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₈H₅IO₄ |
| Molecular Weight | 292.03 g/mol |
| CAS Number | 51839-16-8 chemicalbook.comfluorochem.co.uk |
| Appearance | White to off-white crystalline solid |
| Melting Point | 283-287 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF |
Historical Overview of this compound Research
While the contemporary research landscape is dominated by its application in MOFs, the origins of this compound research can be traced back to fundamental synthetic organic chemistry. The preparation of this compound is often achieved through the diazotization of 5-aminoisophthalic acid, followed by a Sandmeyer-type reaction with an iodide salt. spbu.ru This synthetic route, a classic transformation in organic chemistry, has been known and utilized for many decades, suggesting that the compound itself has been accessible for a considerable period.
Current Research Frontiers and Challenges for this compound
The current research frontiers for this compound are intrinsically linked to the ever-expanding field of metal-organic frameworks and their applications.
Frontiers:
Luminescent Materials: MOFs constructed from this compound and lanthanide metals have shown promising luminescent properties. mdpi.com Researchers are exploring the development of these materials for applications in sensing, where changes in luminescence can indicate the presence of specific molecules, and for the creation of novel lighting and display technologies. The heavy iodine atom can influence the photophysical properties of the resulting MOFs, making this a fertile area of investigation.
Catalysis: The porous nature of MOFs allows them to act as heterogeneous catalysts. MOFs incorporating this compound are being investigated for their catalytic activity in various organic reactions. nih.govresearchgate.net The functional groups on the ligand and the open metal sites can be designed to create specific catalytic environments.
Gas Storage and Separation: The defined pore sizes and chemical environments within MOFs make them ideal candidates for the selective storage and separation of gases. While a primary focus of MOF research in general, the introduction of the iodo-group can modify the surface properties of the pores, potentially enhancing selectivity for certain gas molecules.
Drug Delivery: The tunable porosity and biocompatibility of some MOFs have led to investigations into their use as drug delivery vehicles. While not specific to this compound-based MOFs, this remains an active area of research for the broader class of materials. mdpi.comelsevierpure.com
Challenges:
Synthesis and Scale-Up: While laboratory-scale synthesis of this compound is well-established, challenges may arise in its cost-effective and scalable production for potential industrial applications. chemicalbook.com
MOF Stability: A significant challenge in the field of MOFs is their stability, particularly in the presence of water or under harsh chemical conditions. mdpi.comrsc.orgresearchgate.net While some MOFs derived from this compound exhibit good thermal stability, their long-term stability in various environments remains a critical area of study for practical applications. acs.org
Functionalization and Post-Synthetic Modification: While the iodine atom provides a useful handle for influencing crystal packing, researchers are continually exploring methods for the further functionalization of this compound and its resulting MOFs. Post-synthetic modification techniques aim to introduce new functionalities into the framework after its initial synthesis, expanding the range of potential applications.
Table 2: Examples of Metal-Organic Frameworks (MOFs) Derived from this compound
| MOF Designation/Formula | Metal Center | Ancillary Ligand(s) | Key Structural Feature/Property | Potential Application | Reference |
|---|---|---|---|---|---|
| [Zn₂(5-iipa)₂(phen)₂(H₂O)]n | Zinc(II) | 1,10-phenanthroline | 3D supramolecular structure via I···π and C–H···π interactions | - | acs.org |
| [Cd₂(5-iipa)₂(phen)₂]n | Cadmium(II) | 1,10-phenanthroline | 2D metal-organic layer extended to 3D via I···π interactions | - | acs.org |
| [Gd₂(5-iip)₃(DMF)₄]·0.4DMF | Gadolinium(III) | - | 3D framework with non-covalent I···O interactions | Luminescence | mdpi.com |
| [Dy₂(5-iip)₃DMF₂]·0.33DMF | Dysprosium(III) | - | 3D framework | Luminescence | mdpi.com |
| {[Mn(iip)(3bpmo)₀.₅·(H₂O)]·0.5(3bpmo)}n | Manganese(II) | N,N'-bis(3-pyridylmethyl)oxalamide | 3D network with semiconducting and photocatalytic properties | Photocatalysis | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5-iodobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDFYAWUWIIQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068675 | |
| Record name | 5-Iodoisophthalic acid | |
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Molecular Weight |
292.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51839-16-8 | |
| Record name | 5-Iodo-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 1,3-Benzenedicarboxylic acid, 5-iodo- | |
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| Record name | 1,3-Benzenedicarboxylic acid, 5-iodo- | |
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| Record name | 5-Iodoisophthalic acid | |
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| Record name | 5-iodoisophthalic acid | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-Iodoisophthalic Acid
The preparation of this compound can be achieved through several synthetic pathways, most notably from its amino precursor, 5-aminoisophthalic acid, or via hydrolysis of its corresponding ester.
The most common and well-established method for the synthesis of this compound derivatives involves the diazotization of a 5-aminoisophthalate precursor followed by a Sandmeyer-type reaction with an iodide salt. A representative procedure is the synthesis of dimethyl 5-iodoisophthalate from dimethyl 5-aminoisophthalate. rsc.org In this process, the amino group is first converted to a diazonium salt by treatment with sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0 °C). The resulting diazonium salt is then reacted with an aqueous solution of potassium iodide, which displaces the diazonium group with iodine. The reaction mixture is gradually warmed to room temperature to ensure the completion of the reaction.
The synthesis of the requisite precursor, 5-aminoisophthalic acid, often starts from isophthalic acid. This involves a two-step process beginning with nitration using a mixture of nitric and sulfuric acids to yield 5-nitroisophthalic acid. Subsequent reduction of the nitro group, for instance, using aqueous sodium sulfide, affords 5-aminoisophthalic acid.
A detailed experimental procedure for the synthesis of the dimethyl ester is as follows: Dimethyl 5-aminoisophthalate is dissolved in 2N hydrochloric acid and cooled to 0 °C. rsc.org An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. After a couple of hours, an ice-cold aqueous solution of potassium iodide is added, and the mixture is stirred for an extended period while allowing it to warm to room temperature. rsc.org The final product, dimethyl 5-iodoisophthalate, is then extracted and purified.
Table 1: Synthesis of Dimethyl 5-Iodoisophthalate from Dimethyl 5-Aminoisophthalate
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | Dimethyl 5-aminoisophthalate, 2N HCl | Stirring, cool to 0 °C | Dissolution and preparation for diazotization |
| 2 | Sodium nitrite (aq) | Dropwise addition at 0 °C, stir for 2h | Formation of the diazonium salt |
| 3 | Potassium iodide (aq) | Dropwise addition at 0 °C, warm to RT, stir for 12h | Iodination (Sandmeyer reaction) |
| 4 | Ethyl acetate, Brine | Extraction and washing | Purification of the product |
An alternative route to obtaining this compound is through the hydrolysis of its diester derivative, such as dimethyl 5-iodoisophthalate. This method is particularly useful when the ester is more readily synthesized or commercially available. The hydrolysis is typically carried out under basic conditions. For instance, dimethyl 5-iodoisophthalate can be treated with an aqueous solution of sodium hydroxide in methanol. chemicalbook.com The reaction mixture is heated to facilitate the saponification of both ester groups. Following the reaction, the resulting disodium salt of this compound is acidified, typically with hydrochloric acid, to precipitate the free acid. chemicalbook.com The pure this compound is then isolated by filtration and extraction.
Table 2: Hydrolysis of Dimethyl 5-Iodoisophthalate
| Reagent | Solvent | Temperature | Duration | Outcome |
|---|
Derivatization Strategies of this compound
The presence of two carboxylic acid functional groups and an iodine atom on the aromatic ring makes this compound a valuable scaffold for the synthesis of more complex molecules through various derivatization strategies.
The carboxylic acid groups of this compound can be readily converted to their corresponding esters. The synthesis of dimethyl 5-iodoisophthalate, as described previously, is an example where the ester functionalities are introduced prior to the iodination step. rsc.org However, direct esterification of this compound is also a viable and common transformation.
The Fischer esterification is a classical method that can be employed, which involves reacting the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The reaction is driven to completion by removing the water formed as a byproduct. For example, reacting this compound with methanol under acidic conditions would yield dimethyl 5-iodoisophthalate.
The synthesis of amide derivatives of this compound typically proceeds through the activation of the carboxylic acid groups to form a more reactive intermediate, most commonly an acyl chloride. This is necessary because the direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures.
The conversion of the dicarboxylic acid to the corresponding diacyl chloride, 5-iodoisophthaloyl dichloride, can be achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene (COCl₂). chemicalbook.comgoogle.compatsnap.com While specific procedures for this compound are not detailed in the provided search results, analogous transformations of similar compounds like 5-amino-2,4,6-triiodoisophthalic acid are well-documented. chemicalbook.comgoogle.compatsnap.com In these procedures, the acid is heated with thionyl chloride, often with a catalytic amount of a base like pyridine or in a suitable solvent such as 1,2-dichloroethane. chemicalbook.com
Once the diacyl chloride is formed, it can be readily reacted with a wide range of primary or secondary amines to yield the corresponding diamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is generated.
Table 3: General Steps for Amide Formation
| Step | Reagents | Product |
|---|---|---|
| 1. Activation | This compound, Thionyl chloride (SOCl₂) | 5-Iodoisophthaloyl dichloride |
One such method is a metal-free bisphosphorylation of carboxylic acids. This reaction involves the activation of the carboxylic acid with an anhydride, such as di-tert-butyl dicarbonate (Boc₂O), followed by reaction with a P(O)-H compound like a dialkyl phosphite. nih.gov This process leads to the formation of a phosphorus-containing compound with a P-C-O-P motif.
Another approach is the decarbonylative phosphorylation of aryl carboxylic acids, which can be achieved using palladium catalysis. organic-chemistry.org This reaction proceeds by the in-situ activation of the carboxylic acid as a mixed anhydride, followed by a palladium-catalyzed decarbonylation and coupling with a phosphite. This method offers a route to arylphosphonates from aryl carboxylic acids. organic-chemistry.org These general methodologies suggest plausible, albeit underexplored, pathways for the synthesis of phosphorylated derivatives of this compound.
Suzuki Coupling Reactions
The Suzuki coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that is widely used in the synthesis of biaryls, polyolefins, and styrenes. In the context of this compound, this reaction enables the introduction of a wide range of aryl or heteroaryl substituents at the 5-position of the isophthalic acid backbone. The general scheme involves the reaction of this compound, often in its ester form (e.g., dimethyl 5-iodoisophthalate) to avoid complications with the acidic protons of the carboxylic acids, with an arylboronic acid in the presence of a palladium catalyst and a base.
A typical procedure for the Suzuki cross-coupling reaction of a related bromo-thiophene carboxamide with various arylboronic acids involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium phosphate (K₃PO₄) in a solvent system such as 1,4-dioxane and water. The reaction mixture is typically heated to reflux for an extended period to ensure complete conversion mdpi.com. This methodology can be adapted for this compound derivatives to produce 5-aryl-isophthalic acid derivatives. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl, making this compound a highly suitable substrate for these transformations .
Research into the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling provides a relevant model for the conditions that would be effective for this compound. The following table outlines the general conditions based on this analogous reaction mdpi.com.
Table 1: General Conditions for Suzuki Coupling of an Aryl Halide with Arylboronic Acids
| Parameter | Condition |
|---|---|
| Aryl Halide | This compound derivative (e.g., dimethyl 5-iodoisophthalate) |
| Boronic Acid | Various aryl/heteroaryl boronic acids/pinacol esters |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium phosphate (K₃PO₄) |
| Solvent | 1,4-Dioxane / Water |
| Temperature | Reflux |
| Atmosphere | Inert (e.g., Nitrogen or Argon) |
The choice of boronic acid is extensive, allowing for the synthesis of a diverse library of 5-substituted isophthalic acid derivatives. This versatility is crucial for applications in materials science and medicinal chemistry where the properties of the final molecule are tuned by the nature of the substituent at the 5-position.
Reaction Conditions and Optimization Studies
The efficiency and outcome of the synthesis and subsequent chemical transformations of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, pH, and catalyst system is crucial for achieving high yields and purity of the desired products.
Solvent Effects in Synthesis
The choice of solvent can significantly influence the rate and selectivity of chemical reactions, including the Suzuki coupling. Solvents can affect the solubility of reactants and catalysts, as well as stabilize transition states. In the context of Suzuki-Miyaura coupling reactions, a variety of solvents have been explored, including ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMSO) yonedalabs.com. Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of both the organic substrates and the inorganic base yonedalabs.com.
In a study optimizing the Suzuki-Miyaura cross-coupling of a DNA-conjugated aryl iodide, a solvent system of 4:1 water and acetonitrile was found to be optimal researchgate.net. Further screening of solvents revealed that while 1,4-dioxane provided a comparable yield, other common solvents such as DMSO, DMF, DMA, and THF resulted in lower yields researchgate.net. This suggests that for the Suzuki coupling of this compound, a mixed aqueous-organic solvent system is likely to be effective. The polarity of the solvent can also influence the selectivity of the reaction when multiple reactive sites are present nih.gov. For instance, in the coupling of chloroaryl triflates, polar solvents like acetonitrile can favor reaction at the triflate group, whereas less polar solvents like THF favor reaction at the chloride nih.gov.
The following table summarizes the effect of different solvents on the yield of a model Suzuki-Miyaura cross-coupling reaction, which can serve as a guide for optimizing the synthesis of 5-aryl isophthalic acids researchgate.net.
Table 2: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Reaction
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | H₂O/ACN (4:1) | 94 |
| 2 | H₂O/ACN (1:1) | 88 |
| 3 | DMSO | 65 |
| 4 | DMF | 70 |
| 5 | DMA | 68 |
| 6 | THF | 75 |
| 7 | 1,4-Dioxane | 92 |
Temperature and pH Influences on Product Formation
Temperature is a critical parameter that affects the rate of reaction. In the synthesis of 5-substituted isophthalic acid derivatives, such as 5-hydroxyisophthalic acid from 5-bromoisophthalic acid, the reaction temperature significantly impacts the conversion and yield google.com. While higher temperatures generally lead to faster reaction rates, they can also promote side reactions or decomposition of reactants and products. For instance, in the hydrolysis of a mixture of 5-bromoisophthalic acid and dibromoisophthalic acid, experiments were conducted at temperatures ranging from 140°C to 200°C to find the optimal conditions google.com.
The pH of the reaction medium is another crucial factor, particularly when dealing with compounds containing acidic or basic functional groups. For this compound, the carboxylic acid groups are sensitive to pH. In Suzuki coupling reactions, a base is required to activate the boronic acid. The choice and concentration of the base will determine the pH of the reaction mixture. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).
Furthermore, if the final product is the diacid, a hydrolysis step is required to convert the ester groups. The rate of ester hydrolysis is highly dependent on pH, with the reaction being catalyzed by both acid and base nih.govresearchgate.netresearchgate.netpsu.edunih.gov. Therefore, controlling the pH during the hydrolysis step is essential to ensure complete conversion without causing degradation of the product. The synthesis of 5-hydroxyisophthalic acid, for example, is carried out in an aqueous alkaline solution google.com.
The following table illustrates the effect of temperature on the conversion of 5-bromoisophthalic acid to 5-hydroxyisophthalic acid, highlighting the importance of temperature optimization google.com.
Table 3: Effect of Temperature on the Hydrolysis of 5-Bromoisophthalic Acid
| Entry | Temperature (°C) | Time (hrs) | Conversion (% Br⁻) | 5-HIPA Yield (%) |
|---|---|---|---|---|
| 1 | 140 | 6 | 93.1 | 85.2 |
| 2 | 160 | 4 | 98.5 | 90.1 |
| 3 | 180 | 2 | 99.2 | 91.5 |
| 4 | 200 | 1 | 99.5 | 92.0 |
5-HIPA refers to 5-hydroxyisophthalic acid.
Catalytic Approaches in Synthesis and Modification
Catalysis is central to the synthesis and functionalization of this compound. Palladium catalysts are paramount for Suzuki coupling reactions. The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂, [allylPdCl]₂) and the ligand can significantly affect the efficiency of the coupling reaction nih.gov. For instance, in the cross-coupling of heteroarylsilanolates, it was found that the palladium(0) source Pd₂(dba)₃ was superior to several palladium(II) sources nih.gov.
In addition to palladium catalysts for C-C bond formation, other catalytic systems can be employed for different transformations. For example, the synthesis of 5-hydroxyisophthalic acid from 5-bromoisophthalic acid is facilitated by a copper compound catalyst google.com. Various copper salts such as CuCl, CuO, CuBr₂, Cu₂O, and CuSO₄ can be used, either individually or in mixtures google.com.
The development of novel catalytic systems aims to improve reaction efficiency, broaden the substrate scope, and allow for milder reaction conditions. For example, palladium-catalyzed C-H functionalization using hypervalent iodine reagents as oxidants represents an atom-economical method for introducing various functional groups onto an aromatic ring nih.gov. While not directly applied to this compound in the reviewed literature, such catalytic approaches could potentially be adapted for its modification.
The table below provides examples of different catalyst systems used in reactions relevant to the synthesis and modification of substituted isophthalic acids.
Table 4: Catalyst Systems for the Synthesis and Modification of Isophthalic Acid Derivatives
| Transformation | Substrate | Catalyst System | Product |
|---|---|---|---|
| Suzuki Coupling | Dimethyl 5-iodoisophthalate | Pd(PPh₃)₄ / K₃PO₄ | Dimethyl 5-aryl-isophthalate |
| Hydrolysis | 5-Bromoisophthalic acid | CuCl / NaOH(aq) | 5-Hydroxyisophthalic acid google.com |
| C-H Acetoxylation | Phenylacetic acid derivative | Pd(OAc)₂ / PhI(OAc)₂ | β-Acetoxylated product nih.gov |
Computational and Theoretical Studies
Quantum Chemical Calculations
A key feature of the iodine atom in 5-iodoisophthalic acid, when covalently bonded to the electron-withdrawing benzene (B151609) ring, is the formation of a "sigma-hole" (σ-hole). polimi.it This phenomenon describes a region of lower electron density on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. polimi.it This region consequently exhibits a positive electrostatic potential. polimi.it
The magnitude of this positive potential is influenced by the electron-withdrawing nature of the isophthalic acid moiety. The two carboxylic acid groups pull electron density away from the aromatic ring, which in turn enhances the positive character of the σ-hole on the iodine atom. This electropositive region is a critical determinant in the formation of halogen bonds, where the iodine atom acts as an electrophilic species, interacting with nucleophilic sites on adjacent molecules. polimi.it The strength of this positive potential can be correlated with the strength of the resulting halogen bonds. nih.gov
Table 1: Illustrative Molecular Electrostatic Potential (MEP) Data for Halogenated Benzene Derivatives
| Compound | Halogen | Maximum Electrostatic Potential on Halogen (V_s,max) (kcal/mol) |
| Iodobenzene | I | +15.2 |
| This compound (estimated) | I | +25 to +35 |
| 3,5-Bis(trifluoromethyl)iodobenzene | I | +38.5 |
Computational models are instrumental in characterizing the halogen bonds formed by this compound. These non-covalent interactions, where the iodine atom acts as a halogen bond donor, are highly directional and play a significant role in the self-assembly and crystal packing of this molecule. mdpi.com
Ab initio and DFT calculations are employed to model these interactions. nih.gov These models can predict the geometry and energy of halogen bonds with considerable accuracy. For instance, in the solid state, this compound can form various halogen-bonded assemblies, including interactions with the oxygen atoms of the carboxylic acid groups (I···O) or with other iodine atoms (I···I). mdpi.com The strength of these bonds is a function of the distance and angle of the interaction, with a preference for linear or near-linear geometries. mdpi.com Theoretical calculations have shown that C-I···O and C-I···N interactions are among the common types of halogen bonds observed in similar structures. mdpi.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a versatile computational method used to investigate a wide range of properties of this compound. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for studying medium-sized molecules.
DFT can be used to optimize the molecular geometry of this compound, providing precise information about bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations are employed to determine electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
Vibrational frequencies can also be calculated using DFT, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net
Table 2: Representative DFT-Calculated Properties for an Isophthalic Acid Derivative
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.5 D |
Molecular Mechanics and Dynamics Simulations
While specific molecular mechanics (MM) and molecular dynamics (MD) simulations for this compound are not extensively reported in the provided search results, these techniques are powerful tools for studying the conformational landscape and intermolecular interactions of such molecules in larger systems.
Molecular mechanics employs classical force fields to model the potential energy of a system as a function of its atomic coordinates. nih.gov This approach is computationally less intensive than quantum mechanical methods, allowing for the simulation of larger systems, such as crystal lattices or solutions. nih.gov Force field parameters, which are crucial for the accuracy of MM simulations, can be derived from experimental data or higher-level quantum mechanical calculations. uq.edu.au
Molecular dynamics simulations, based on these force fields, can model the time-dependent behavior of this compound. nih.gov MD simulations can provide insights into the conformational flexibility of the carboxylic acid groups, the dynamics of halogen bonding in condensed phases, and the interactions with solvent molecules. nih.gov For instance, MD could be used to study the stability of different polymorphic forms of this compound crystals.
Structure–Property Relationships Derived from Computational Data
Computational data provides a foundation for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships for this compound and its derivatives. nih.gov By systematically modifying the molecular structure in silico and calculating various electronic and steric descriptors, it is possible to build models that predict the macroscopic properties of these compounds. lshtm.ac.uk
For example, the calculated strength of the σ-hole on the iodine atom can be correlated with the observed strength of halogen bonding in co-crystals. nih.gov This allows for the rational design of new materials with desired crystal structures and properties. Similarly, DFT-derived descriptors, such as the HOMO-LUMO gap and molecular electrostatic potential, can be used in QSAR models to predict the biological activity or toxicity of related compounds. nih.gov The ability to predict properties from the molecular structure is a powerful tool in the fields of materials science and medicinal chemistry.
Advanced Material Applications of 5 Iodoisophthalic Acid Derivatives
Catalytic Applications in Metal-Organic Frameworks
Metal-organic frameworks (MOFs) synthesized using 5-iodoisophthalic acid (H2iip) as a ligand have demonstrated potential in photocatalysis. Research has shown that specific Mn(II)-based MOFs incorporating the 5-iodoisophthalate linker exhibit notable photocatalytic activity. researchgate.net For instance, two distinct manganese-organic frameworks, formulated as {[Mn(iip)(3bpmo)0.5·(H2O)]·0.5(3bpmo)}n and {[Mn(iip)(4bpmo)·(H2O)]·(H2O)}n, were synthesized using this compound and positional isomers of N,N'-bis(pyridylmethyl)oxalamide (3bpmo and 4bpmo). researchgate.net These materials have been shown to be effective in the degradation of dyes under visible light irradiation, highlighting their potential as photocatalysts for environmental remediation. researchgate.net While the broader catalytic applications of this compound-based MOFs are still an emerging area of research, these findings underscore the promise of using this specific linker to create catalytically active framework materials. researchgate.netresearchgate.netulisboa.pt
Luminescent Properties of Lanthanide-Based MOFs
The incorporation of 5-iodoisophthalate as a linker in lanthanide-based metal-organic frameworks (Ln-MOFs) has led to the development of materials with significant and tunable luminescent properties. mdpi.comdoaj.org The 5-iodoisophthalate ligand can effectively transfer energy to lanthanide ions, which then emit light at their characteristic wavelengths. mdpi.com This "antenna effect" is crucial for the application of these materials in lighting and sensing. mdpi.commdpi.comrsc.org
Researchers have successfully synthesized homometallic coordination polymers of lanthanides with this compound, such as [Gd2(5-iip)3(DMF)4]·0.4DMF and [Dy2(5-iip)3DMF2]·0.33DMF. mdpi.com These frameworks represent the first examples of their kind and serve as foundational structures for more complex heterometallic systems. mdpi.com The dysprosium-based framework, in particular, exhibits the characteristic yellow emission of the Dy³⁺ ion. mdpi.com
Tuning Luminescence by Varying Metal Composition
A key advantage of using 5-iodoisophthalate in Ln-MOFs is the ability to fine-tune the luminescent output by creating heterometallic frameworks, where two or more different lanthanide ions are incorporated into the same structure. mdpi.comdoaj.org This is achieved through the isomorphous substitution of one lanthanide ion for another during synthesis. mdpi.com
This strategy has been successfully demonstrated with two series of heterometallic MOFs derived from the [Dy₂(5-iip)₃DMF₂]·0.33DMF structure: [GdₓDy₂₋ₓ(5-iip)₃DMF₂]·0.33DMF and [EuₓDy₂₋ₓ(5-iip)₃DMF₂]·0.33DMF. mdpi.comnsc.ru By systematically varying the ratio of the constituent lanthanide ions (Gd³⁺/Dy³⁺ or Eu³⁺/Dy³⁺), researchers can precisely control the emission color. mdpi.com For example, in the Eu/Dy series, combining the red emission from Eu³⁺ and the yellow emission from Dy³⁺ allows for the generation of light ranging from yellow to orange and red. mdpi.com Significantly, certain compositions within these series have been identified as promising sources of white light emission with high purity. mdpi.comdoaj.org
Proton Conductivity in Hybrid Frameworks
Proton-conducting materials are essential for applications in electrochemical devices like fuel cells. chemistryviews.orguj.edu.plrsc.org Metal-organic frameworks are being extensively investigated as potential solid-state proton conductors due to their tunable porous structures, which can facilitate proton transport. nih.govrsc.org The mechanism of conduction often relies on the presence of proton carriers, such as water molecules, and networks of hydrogen bonds within the pores of the framework. chemistryviews.org
While specific studies focusing exclusively on the proton conductivity of this compound-based frameworks are not widely reported in the reviewed literature, the inherent features of this ligand suggest potential in this area. MOFs constructed from carboxylate linkers, such as this compound, can create frameworks with high densities of hydrogen-bonding sites. rsc.org Furthermore, the inclusion of guest water molecules within the pores, a common feature in MOFs, can form hydrogen-bonded networks that serve as pathways for proton hopping. nih.gov Research on related systems, such as MOFs based on 5-sulfoisophthalic acid, has demonstrated that the presence of functional groups and extensive hydrogen-bonding networks can lead to significant proton conductivity. nih.gov This suggests that frameworks derived from this compound could be promising candidates for future investigation in the field of proton-conducting materials.
Applications in Supramolecular Chemistry and Self-Assembly
This compound and its derivatives are powerful tools in supramolecular chemistry, primarily due to the iodine atom's ability to participate in halogen bonding. acs.orgfigshare.com A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, which is highly directional and tunable. nih.govnih.gov This interaction, along with others like hydrogen bonding and π-π stacking, can be used to direct the self-assembly of molecules into well-defined, higher-order structures. acs.orgnih.gov
In coordination polymers based on this compound, halogen bonds (such as O···I and I···I) and related I···π interactions have been shown to be critical in dictating the final three-dimensional supramolecular architecture. acs.orgfigshare.com These interactions can link one- or two-dimensional coordination networks into complex 3D assemblies, demonstrating how the iodine substituent can be used as a strategic element in crystal engineering. acs.org
Artificial Ion Channels
A significant application of the self-assembly properties of this compound derivatives is the creation of artificial ion channels. nih.gov These synthetic structures are designed to insert into lipid bilayer membranes and facilitate the transport of specific ions, mimicking the function of natural protein channels. asianscientist.comnih.gov
Recent research has demonstrated the construction of a highly selective artificial chloride channel using a di-hexyl-substituted 5-iodoisophthalamide derivative. nih.gov This molecule was found to be the most active in a series of halogenated and non-halogenated analogues. The self-assembly of these molecules in the lipid membrane is driven by a combination of intermolecular hydrogen bonding and, crucially, halogen bonding involving the iodine atom. nih.gov The crystal structure of the compound revealed the formation of a zig-zag channel pore well-suited for anion permeation. Planar bilayer conductance measurements confirmed the formation of chloride-selective channels, and molecular dynamics simulations highlighted the synergistic effect of both hydrogen and halogen bonding in creating the stable, functional channel. nih.gov
Potential in X-ray Contrast Agents (related compounds)
Iodinated compounds are the cornerstone of radiographic contrast media used in X-ray-based imaging modalities like computed tomography (CT). nih.govradiologykey.com The high atomic number of iodine allows it to effectively absorb X-rays, creating contrast in the resulting image. radiologykey.commpijournal.org Virtually all modern iodinated contrast agents are derivatives of a tri-iodinated benzoic acid core. radiologykey.commpijournal.org
While this compound itself is not a contrast agent, its fundamental structure—an iodinated aromatic acid—is highly relevant to this field. The development of X-ray contrast agents involves modifying the core structure to enhance water solubility, reduce toxicity, and control osmolality. mpijournal.org Derivatives of isophthalic acid are key intermediates in the synthesis of commercial non-ionic contrast agents. For example, compounds closely related to this compound, such as 5-nitro-isophthalic acid bis allylamide, are used in the production pathway of agents like iohexol. google.com The chemical stability and high iodine content offered by such structures make iodinated isophthalic acid derivatives a valuable platform for the design and synthesis of next-generation X-ray contrast media. google.comnih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Coordination Architectures
The future design of materials derived from 5-iodoisophthalic acid will heavily focus on the creation of increasingly complex and sophisticated coordination architectures. The iodine atom's ability to participate in halogen bonding is a key factor that researchers are looking to exploit more systematically. This can lead to the formation of intricate supramolecular structures with unique topologies.
Recent studies have already demonstrated the potential of this compound in constructing diverse frameworks. For instance, a series of cobalt(II) coordination polymers have been synthesized that showcase two-dimensional covalent structures. These layers are further assembled into three-dimensional supramolecular architectures through interlayer interactions involving the iodine atoms, such as I···I and I···π interactions. nih.gov These findings highlight the significant role that both halogen-related interactions and the choice of solvent play in directing the final structure of the supramolecular metal-organic networks. nih.govrsc.org
Furthermore, the use of this compound has been extended to the synthesis of lanthanide-based MOFs. Researchers have successfully created homometallic lanthanide coordination polymers, which are the first of their kind with this specific ligand. ibm.com In these structures, non-covalent I···O interactions have been observed, further emphasizing the versatility of the iodo group in crystal engineering. ibm.com The exploration of mixed-metal systems, incorporating both d-block and f-block elements, presents a promising direction for creating heterometallic frameworks with tunable properties.
Future research will likely target the synthesis of multi-dimensional and interpenetrated networks with controlled porosity and dimensionality. By carefully selecting ancillary ligands and reaction conditions, it is anticipated that novel frameworks with unprecedented topologies can be achieved. The ultimate goal is to move beyond simple structures and create highly ordered, complex materials with precisely controlled spatial arrangements of their components.
Development of New Functional Materials
Building on the ability to create novel coordination architectures, a major future direction is the development of new functional materials based on this compound with tailored properties for specific applications. The inherent functionalities of both the organic linker and the metal nodes can be harnessed to create materials for catalysis, sensing, and separations.
Luminescent Materials and Sensors: Lanthanide MOFs are renowned for their unique luminescent properties. The development of heterometallic frameworks using this compound has shown promise in tuning these luminescent properties by varying the metal composition. ibm.com Future work will likely focus on designing materials with enhanced quantum yields and longer lifetimes for applications in solid-state lighting, displays, and as sensitive chemical sensors. The porous nature of these frameworks could allow for the selective detection of small molecules or ions that interact with the framework and modulate its luminescent response.
Catalysis: The design of MOFs with accessible active sites is a key goal for their application in heterogeneous catalysis. While research on the catalytic applications of this compound-based MOFs is still emerging, the principles established for other isophthalate-based MOFs can be applied. For example, MOFs have been shown to be effective catalysts for various organic transformations. researchgate.net The introduction of the iodo-functional group could potentially influence the electronic properties of the catalytic sites or act as a site for post-synthetic modification to introduce new catalytic functionalities.
Adsorption and Separation: The porosity of MOFs makes them excellent candidates for gas storage and separation. The specific chemical environment within the pores, influenced by the this compound linker, can be tailored to achieve selective adsorption of certain gases or vapors. Future research will likely explore the synthesis of robust and porous frameworks for applications in areas such as carbon capture and the separation of industrially relevant chemical feedstocks.
Advanced Computational Predictions and Characterization Techniques
To accelerate the discovery and optimization of new materials based on this compound, the integration of advanced computational modeling and cutting-edge characterization techniques will be indispensable.
Computational Predictions: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the structures and properties of MOFs before their synthesis. researchgate.netrsc.org These methods can be used to screen potential synthetic targets and to gain a deeper understanding of the electronic structure and bonding within the materials. For instance, computational studies can help to elucidate the nature and strength of halogen bonds and other non-covalent interactions that direct the assembly of the coordination architectures. researchgate.net Furthermore, machine learning approaches are emerging as a valuable tool to accelerate the screening of vast numbers of potential MOF structures for specific applications. youtube.comaip.org
Advanced Characterization: While traditional techniques like single-crystal X-ray diffraction provide detailed structural information, they often only capture the static picture of the final product. Advanced, in-situ characterization techniques are becoming increasingly important for understanding the dynamic processes of MOF formation. nih.govrsc.org Techniques such as in-situ X-ray diffraction and spectroscopy can provide real-time insights into the crystallization process, allowing for a more rational design of synthetic strategies. nih.govresearchgate.net Moreover, advanced spectroscopic and microscopic techniques will be crucial for characterizing the functional properties of these materials, such as probing the local environment of active sites in catalysts or visualizing the distribution of guest molecules within the pores of the framework. wuttkescience.com
By combining predictive computational modeling with sophisticated in-situ and ex-situ characterization, researchers will be able to establish clear structure-property relationships. This fundamental understanding will be the key to the rational design of the next generation of functional materials based on this compound with precisely tailored properties for a wide range of technological applications.
Q & A
Q. What are the standard synthetic routes for 5-iodoisophthalic acid, and how can its purity be validated?
The compound is typically synthesized via hydrolysis of dimethyl 5-iodoisophthalate using lithium hydroxide (LiOH) in a methanol/water mixture, followed by purification via recrystallization . For purity validation, combine techniques such as:
- HPLC : Monitor for hydrolysis byproducts (e.g., residual esters).
- Mass spectrometry (MS) : Confirm molecular weight (MW 292.01 g/mol).
- Elemental analysis : Verify iodine content (~43.5% theoretical). Basic characterization should reference known spectral data (e.g., IR carbonyl peaks at ~1680–1700 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound derivatives?
- 1H NMR : Identify aromatic proton environments (e.g., meta-substitution patterns).
- 13C NMR : Confirm carboxylic acid carbons (~170 ppm) and iodinated aromatic carbons. Note: Peak broadening in NMR due to iodine’s quadrupolar moment may complicate interpretation; compare with computational models (DFT) for ambiguous cases .
Advanced Research Questions
Q. How can hydrolysis susceptibility of this compound derivatives during HPLC analysis be mitigated?
- Optimize mobile phase : Use acidic conditions (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to stabilize ester groups.
- Lower column temperature : Reduce hydrolysis kinetics (e.g., 15–20°C).
- Shorten run times : Minimize exposure to aqueous environments .
Q. What strategies resolve contradictions in reported NMR data for DOTA-functionalized derivatives of this compound?
- Cross-validate spectra : Compare data across multiple solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Supplement with HRMS : Confirm molecular formulas when peak overlaps occur (e.g., aromatic vs. aliphatic regions).
- Reference synthetic protocols : Ensure consistent protection/deprotection steps (e.g., t-butyl vs. benzyl esters) .
Q. How can AI-driven retrosynthesis tools improve the design of novel this compound-based conjugates?
Platforms like Pistachio or Reaxys leverage reaction databases to propose:
- Functionalization sites : Prioritize iodination at the 5-position for steric accessibility.
- Spacer integration : Use hexanediamine linkers for DOTA chelator attachment (see Scheme 3 in ).
- Stability screening : Predict hydrolytic degradation risks using QSPR models .
Q. What experimental controls are essential when comparing catalytic iodination methods for isophthalic acid derivatives?
- Blank reactions : Exclude catalysts to assess inherent iodination rates.
- Isotope tracing : Use ¹²⁵I-labeled reagents to track incorporation efficiency.
- Side-product analysis : Monitor for di-iodinated byproducts via LC-MS .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
